

Roginolisib Hemifumarate for Uveal Melanoma: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Roginolisib hemifumarate

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This document provides a comprehensive technical overview of Roginolisib (IOA-244) hemifumarate, a first-in-class allosteric modulator of phosphoinositide 3-kinase delta (PI3K δ), for its application in uveal melanoma (UM) research. It consolidates key preclinical concepts and clinical findings, details relevant experimental protocols, and visualizes the underlying biological pathways and workflows.

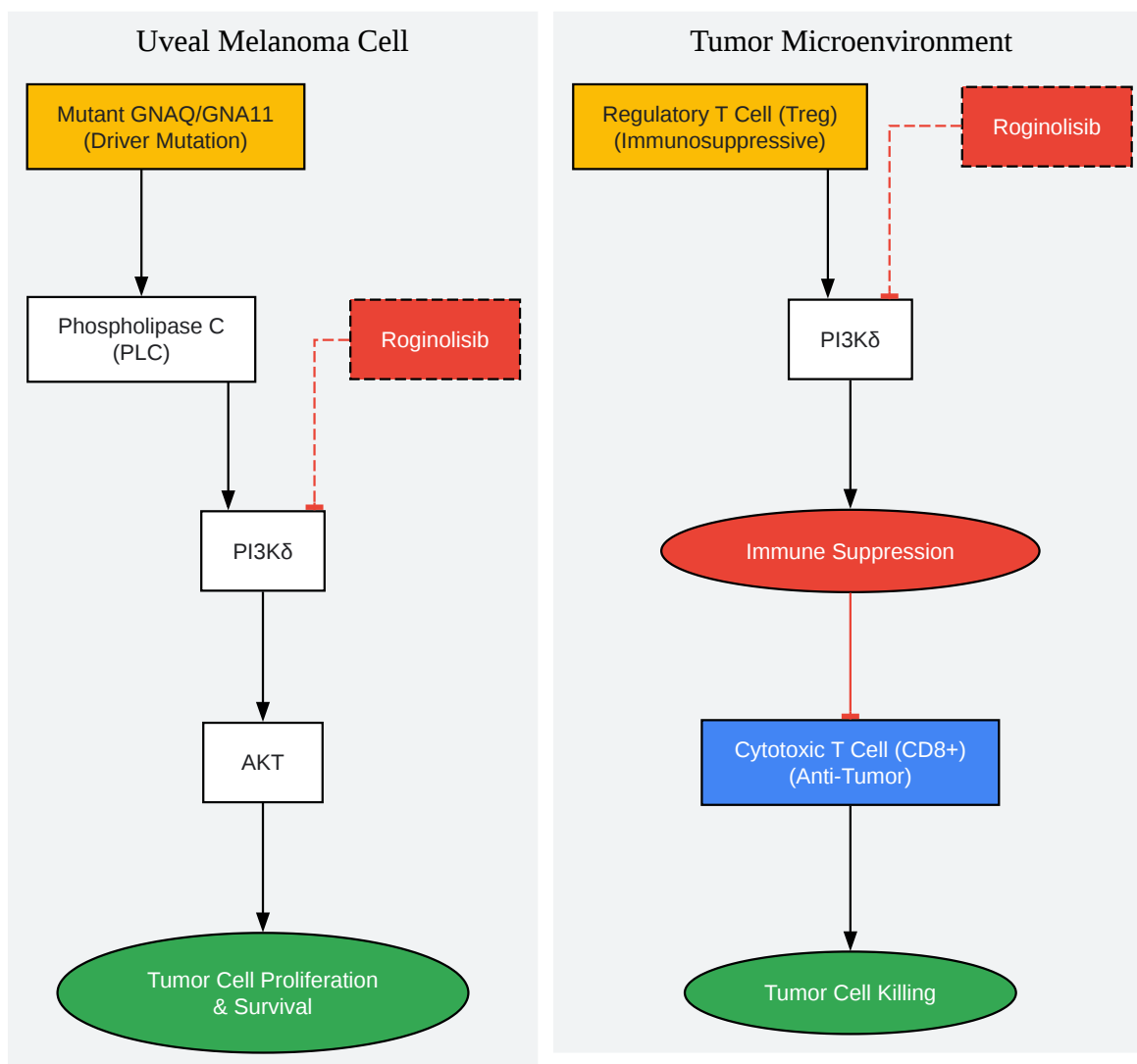
Core Concept: Targeting a "Cold" Tumor Microenvironment

Uveal melanoma is the most common primary intraocular malignancy in adults. Over 90% of cases are driven by mutually exclusive activating mutations in the G protein-coupled receptor (GPCR) alpha subunits, GNAQ or GNA11.[1][2] These mutations constitutively activate downstream signaling pathways, including the PI3K/AKT pathway, promoting tumor cell survival and proliferation.[3][4] Unlike cutaneous melanoma, uveal melanoma has a low tumor mutational burden and a highly immunosuppressive tumor microenvironment, rendering it largely unresponsive to conventional checkpoint inhibitor therapies.[5][6]

Roginolisib is a novel, orally dosed, non-ATP competitive allosteric modulator of PI3K δ . [7][8] Its mechanism is twofold: it is designed to directly inhibit tumor cell growth and, crucially, to reverse the immunosuppressive microenvironment. It achieves this by selectively inhibiting PI3K δ , an isoform highly expressed in immune cells, leading to a reduction in regulatory T cells (Tregs) and an increase in the activity of cytotoxic T cells, thus making the tumor more susceptible to an immune attack.[9][10]

Mechanism of Action and Signaling Pathway

Mutations in GNAQ/GNA11 lead to the constitutive activation of Gαq signaling. This activates Phospholipase C (PLC), which in turn activates Protein Kinase C (PKC) and the Ras/Raf/MEK/ERK (MAPK) pathway. Concurrently, this cascade stimulates the PI3K/AKT/mTOR pathway, a critical driver of cell survival and proliferation. Roginolisib selectively inhibits the delta isoform of PI3K, which not only impacts tumor cell signaling but also plays a key role in modulating the immune landscape. By inhibiting PI3Kδ in immune cells, Roginolisib decreases the function and prevalence of immunosuppressive Tregs and enhances the anti-tumor activity of CD8+ cytotoxic T cells.[\[4\]](#)[\[5\]](#)[\[9\]](#)



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Caption: Roginolisib's dual mechanism in uveal melanoma.

Preclinical Research Data

While specific preclinical data for Roginolisib in uveal melanoma cell lines and xenograft models are not extensively published, research in other cancer types provides insight into its activity and the methodologies used for its evaluation.[11]

In Vitro Activity

Studies in B- and T-cell lymphoma cell lines demonstrate that Roginolisib's anti-proliferative effect correlates with PIK3CD (the gene encoding PI3K δ) expression levels.[\[11\]](#)

Cell Line Type	Assay Type	Endpoint	Result	Reference
B- and T-cell Lymphoma	Proliferation Assay (MTT)	Growth Inhibition (AUC)	Heterogeneous response correlated with PIK3CD expression	[11]
Mouse Whole Blood	pAkt Inhibition Assay	IC50	463 nmol/L	[11]

In Vivo Activity

In syngeneic mouse models, Roginolisib has been shown to sensitize tumors to anti-PD-1 therapy by remodeling the tumor microenvironment.[\[11\]](#)

Model	Treatment	Key Finding	Reference
CT26 Colorectal	Roginolisib + anti-PD-1	Enhanced anti-tumor activity	[11]
Lewis Lung Carcinoma	Roginolisib + anti-PD-1	Enhanced anti-tumor activity	[11]
A20 Lymphoma	Roginolisib + anti-PD-1	Enhanced anti-tumor activity	[11]

Clinical Research Data

Roginolisib has been evaluated in the Phase 1 DIONE-01 study and is currently under investigation in the randomized Phase 2 OCULE-01 study for metastatic uveal melanoma.[\[3\]](#)[\[8\]](#)[\[10\]](#)

Clinical Trial Designs

Study ID	Phase	Design	Patient Population	Treatment Arms	Primary Endpoint	Reference
DIONE-01 (NCT04328844)	1	Dose-escalation and cohort expansion	Pretreated solid tumors, including a 29-patient uveal melanoma cohort	Roginolisib monotherapy (10, 20, 40, 80 mg daily)	Safety, Recommended Phase 2 Dose (RP2D)	[3] [10]
OCULE-01 (NCT06717126)	2	Randomized, open-label, parallel-arm	~85 adults with metastatic UM with progression after ≥1 prior therapy	1. Roginolisib 80 mg daily 2. Roginolisib 40 mg daily 3. Investigator's Choice	Overall Survival (OS)	[3] [12] [13]

Clinical Efficacy in Uveal Melanoma (DIONE-01 Study)

Data from 29 uveal melanoma patients treated across DIONE-01 cohorts show promising clinical activity.[\[3\]](#)[\[10\]](#)[\[14\]](#)

Metric	Roginolisib Treatment	Historical Control	Reference
Median Overall Survival (OS)	16.0 months	7.0 months	[3][15]
Median Progression-Free Survival (PFS)	5.0 months	< 3.0 months	[3][15]
Objective Response Rate (ORR)	3% (1/29 Partial Response)	-	[14]
Disease Control Rate (DCR)	75% (21/29 Stable Disease + 1/29 PR)	-	[14]
1-Year OS Rate	62%	34%	[16]
Median OS (SD at 16 wks)	28.5 months	-	[5][6]
Median OS (PD at 16 wks)	10.9 months	-	[5][6]

Safety and Tolerability (DIONE-01 Study, 80 mg RP2D)

Roginolisib has demonstrated a favorable safety profile with long-term tolerability.[3][10][16]

Adverse Event Metric	Finding	Reference
Grade 3/4 Treatment-Emergent AEs	< 7% deemed related to Roginolisib	[3][10]
Dose-Limiting Toxicities	None reported	[16]
Immune-Mediated Toxicities	None reported	[3]
Dose Modifications/Interruptions	Not required, unlike prior PI3K δ inhibitors	[3][16]
Long-term Treatment	Durations extending up to 4.5 years	[3]

Pharmacodynamic and Biomarker Data (DIONE-01 Study)

Translational analyses confirm Roginolisib's immune-modulating mechanism of action.[\[3\]](#)[\[5\]](#)[\[6\]](#)

Biomarker Category	Change with Roginolisib Treatment	Reference
Immune Cell Populations	↓ Regulatory T cells (Tregs)↑ CD8+ T cells / Treg ratio↑ CD8+ and NK cells	[3] [5]
Circulating Factors	↓ Soluble PD-1↓ Chemokine CCL22↑ IL-15 and IFNGR2	[5] [6]
Signaling Pathways	↓ Suppression of PI3K-related signaling↓ Downregulation of PI3K/mTOR proteins in patients with SD	[3] [5]
Tumor Clones	↓ Decrease in circulating tumor DNA (ctDNA)	[3]

Experimental Protocols

The clinical evaluation of Roginolisib involves several advanced laboratory techniques to assess its pharmacodynamic effects. Below are detailed, representative protocols for these key experiments.

Immunophenotyping of Peripheral Blood by Mass Cytometry (CyTOF)

Mass cytometry is used to perform high-dimensional single-cell analysis of immune cell subsets in patient blood samples, providing deep insight into the effects of Roginolisib on the immune system.



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Caption: Standardized workflow for mass cytometry (CyTOF).

Methodology:

- **PBMC Isolation:** Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
- **Barcoding:** To minimize variability, samples from different time points (e.g., baseline, on-treatment) are barcoded using palladium-based mass-tag cell barcoding or live-cell barcoding with metal-conjugated anti-CD45 antibodies. This allows multiple samples to be pooled, stained, and acquired simultaneously.[9]
- **Staining:** Pooled cells are incubated with a cocktail of metal-conjugated antibodies targeting surface markers. Following surface staining, cells are fixed and permeabilized to allow for subsequent staining of intracellular targets like transcription factors (e.g., FoxP3 for Tregs) and cytokines. An iridium intercalator is added to distinguish nucleated cells from debris and dead cells.[17]
- **Data Acquisition:** Samples are acquired on a mass cytometer (e.g., Helios, a CyTOF system). The instrument nebulizes single cells into a plasma torch, and the abundance of each metal tag is measured by time-of-flight mass spectrometry.[18]
- **Analysis:** Data is normalized and de-barcoded. High-dimensional analysis algorithms (e.g., t-SNE, UMAP, FlowSOM) are used to identify and quantify different immune cell populations and assess changes in protein expression.[17]

Circulating Tumor DNA (ctDNA) Analysis

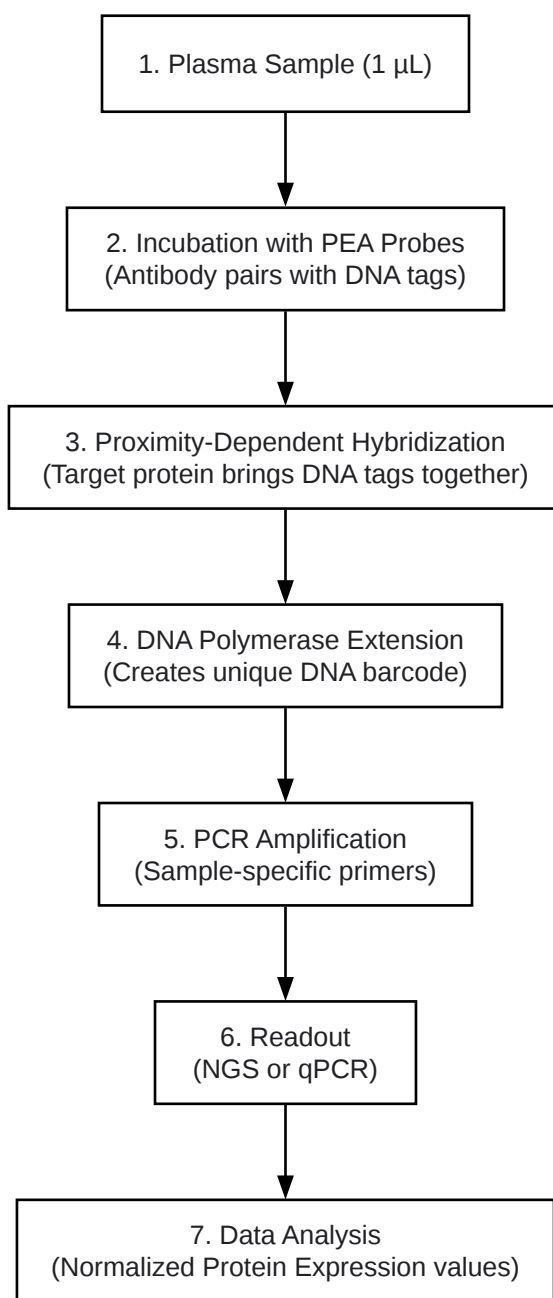
Analysis of ctDNA allows for non-invasive monitoring of tumor-specific mutations (e.g., GNAQ/GNA11) in plasma, serving as a biomarker for tumor burden and response to therapy.[3]

Methodology:

- **Sample Collection:** Whole blood is collected in specialized tubes (e.g., Streck Cell-Free DNA BCT) that prevent the lysis of white blood cells, which would contaminate the sample with germline DNA.
- **Plasma Isolation:** Plasma is separated by double centrifugation within a few hours of collection.
- **ctDNA Extraction:** Cell-free DNA is extracted from plasma using a dedicated kit (e.g., QIAamp Circulating Nucleic Acid Kit).
- **Detection and Quantification:**
 - **dPCR/ddPCR:** For known hotspot mutations like GNAQ/GNA11 Q209L, droplet digital PCR is a highly sensitive method for absolute quantification of mutant DNA fragments.[19]
 - **NGS-Based Methods:** For broader genomic analysis, Next-Generation Sequencing approaches like shallow whole-genome sequencing (sWGS) can be used to detect somatic copy number alterations (SCNAs), while targeted panel sequencing can identify a wider range of mutations.[20][21]
- **Data Analysis:** The variant allele frequency (VAF) or the number of mutant copies/mL of plasma is calculated and tracked over time to assess treatment response. A decrease in ctDNA levels suggests a positive therapeutic effect.[3]

Plasma Proteomics (Olink)

Multiplex proteomics platforms like Olink are used to measure hundreds of proteins simultaneously in plasma, identifying signatures associated with immune response and potential resistance mechanisms.[14]



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Caption: Workflow for Olink Proximity Extension Assay (PEA).

Methodology:

- Assay Principle (Proximity Extension Assay - PEA): The Olink technology utilizes pairs of antibodies tagged with unique DNA oligonucleotides. When the antibody pair binds to its

target protein, the oligonucleotides are brought into close proximity, allowing them to hybridize.[5][6]

- **Barcode Generation:** A DNA polymerase then extends the hybridized strands, creating a unique DNA "barcode" that is specific to that protein. The amount of DNA barcode generated is directly proportional to the amount of target protein in the sample.[6]
- **Amplification and Readout:** The DNA barcodes are amplified using quantitative real-time PCR (qPCR) or prepared for readout via Next-Generation Sequencing (NGS).[22]
- **Data Analysis:** The output is typically in Normalized Protein eXpression (NPX) units, an arbitrary unit on a log2 scale, which allows for relative quantification and comparison of protein levels across samples and time points.[5]

Conclusion and Future Directions

Roginolisib hemifumarate represents a promising therapeutic strategy for metastatic uveal melanoma, a disease with a significant unmet need. Its novel allosteric mechanism of inhibiting PI3K δ provides a favorable safety profile and a dual anti-tumor effect by directly targeting cancer cell pathways and robustly modulating the immune microenvironment. Early clinical data have shown a significant improvement in overall survival compared to historical controls. [3][8][15]

The ongoing randomized Phase 2 OCULE-01 trial will be critical in confirming these initial findings and establishing the clinical benefit of Roginolisib against standard-of-care options. For researchers, future work should focus on identifying predictive biomarkers of response and exploring rational combination strategies. The detailed pharmacodynamic changes observed in clinical trials—such as the reversal of the Treg/CD8+ T cell ratio and modulation of circulating cytokines—provide a strong rationale for combining Roginolisib with other immunotherapies to further enhance anti-tumor immunity.[3][5] A deeper understanding of potential resistance mechanisms, which may involve the upregulation of parallel signaling pathways, will also be crucial for the long-term success of this therapeutic approach.

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- To cite this document: BenchChem. [Roginolisib Hemifumarate for Uveal Melanoma: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11927587#roginolisib-hemifumarate-for-uveal-melanoma-research]

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